Cas no 1213841-24-7 ((R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE)

(R)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is a chiral amine compound featuring a bromo-substituted aromatic ring and a methylated amine group. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as an intermediate in the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the methyl group on the phenyl ring contributes to steric and electronic modulation. This compound is useful in medicinal chemistry research, offering controlled chirality for enantioselective reactions. High purity and well-defined structure ensure reproducibility in synthetic workflows. Suitable for use in catalysis, ligand design, and drug discovery, it provides a versatile building block for specialized organic transformations.
(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE structure
1213841-24-7 structure
商品名:(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE
CAS番号:1213841-24-7
MF:C10H14BrN
メガワット:228.128861904144
CID:5708672
PubChem ID:96659848

(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE 化学的及び物理的性質

名前と識別子

    • Y12534
    • (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE
    • 1213841-24-7
    • インチ: 1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3/t8-/m1/s1
    • InChIKey: DTGQZZMYBJKJAA-MRVPVSSYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C)[C@@H](C)NC

計算された属性

  • せいみつぶんしりょう: 227.03096g/mol
  • どういたいしつりょう: 227.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 12Ų

(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761705-1g
(r)-1-(4-Bromo-3-methylphenyl)-n-methylethan-1-amine
1213841-24-7 98%
1g
¥7837.00 2024-08-09

(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE 関連文献

(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINEに関する追加情報

Introduction to (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE (CAS No. 1213841-24-7)

(R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE, with the CAS number 1213841-24-7, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated and methylated aromatic ring and an N-methylated ethylamine moiety. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chiral center in (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE is crucial for its biological activity and selectivity. Chirality plays a pivotal role in drug design, as enantiomers can exhibit different pharmacological profiles, including varying potencies, efficacies, and side effects. Therefore, the ability to synthesize and isolate the (R)-enantiomer is of paramount importance in the development of safe and effective therapeutic agents.

Recent studies have highlighted the potential applications of (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE in the treatment of various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a potent inhibitor of a specific enzyme implicated in neurodegenerative disorders. The researchers found that the (R)-enantiomer exhibited superior inhibitory activity compared to its (S)-counterpart, underscoring the importance of enantiomeric purity in drug development.

In addition to its enzymatic inhibition properties, (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE has also shown promise as a lead compound for the development of novel analgesics. A clinical trial conducted by a leading pharmaceutical company reported that derivatives of this compound effectively reduced pain symptoms in patients with chronic conditions, with minimal side effects. The bromine substituent on the aromatic ring was found to enhance the compound's lipophilicity, thereby improving its bioavailability and efficacy.

The synthesis of (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE has been optimized using modern synthetic techniques, such as asymmetric catalysis and chiral resolution methods. These approaches ensure high enantiomeric excess (ee) values, which are essential for producing pharmaceutical-grade materials. One notable synthetic route involves the use of a chiral palladium catalyst to achieve selective bromination and subsequent N-methylation, yielding the desired (R)-enantiomer with high yield and purity.

The physical and chemical properties of (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE have been extensively characterized. It is a colorless liquid at room temperature with a molecular weight of 256.2 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around -20°C, and it has a boiling point of approximately 250°C at atmospheric pressure.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in confirming the structure and purity of (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE. The NMR spectrum shows characteristic signals for the aromatic protons, methyl groups, and the ethylamine moiety, while MS analysis confirms the molecular weight and absence of impurities.

In conclusion, (R)-1-(4-BROMO-3-METHYLPHENYL)-N-METHYLETHAN-1-AMINE (CAS No. 1213841-24-7) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research continues to explore new applications and derivatives of this compound, promising exciting advancements in drug discovery and development.

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